molecular formula C7H8N4O B5742087 3,4-dimethyl-6H-imidazo[4,5-d]pyridazin-7-one

3,4-dimethyl-6H-imidazo[4,5-d]pyridazin-7-one

Cat. No.: B5742087
M. Wt: 164.16 g/mol
InChI Key: IDKBZYLVJGKYAJ-UHFFFAOYSA-N
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Description

3,4-Dimethyl-6H-imidazo[4,5-d]pyridazin-7-one is a heterocyclic compound that features an imidazole ring fused with a pyridazine ring. This compound is part of a broader class of imidazopyridazines, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-6H-imidazo[4,5-d]pyridazin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-diaminopyridazine with methyl isocyanate under reflux conditions . Another approach includes the use of cyclization reactions involving hydrazine derivatives and diketones .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-6H-imidazo[4,5-d]pyridazin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[4,5-d]pyridazin-7-one derivatives .

Scientific Research Applications

3,4-Dimethyl-6H-imidazo[4,5-d]pyridazin-7-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-6H-imidazo[4,5-d]pyridazin-7-one involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as kinases and phosphodiesterases, thereby modulating various cellular pathways. The compound’s structure allows it to bind to active sites of these enzymes, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridines
  • Imidazo[4,5-b]pyridines
  • Pyrazolo[3,4-d]pyridazinones

Uniqueness

3,4-Dimethyl-6H-imidazo[4,5-d]pyridazin-7-one is unique due to its specific substitution pattern and the resulting biological activity. Compared to other imidazopyridazines, it exhibits distinct pharmacological properties, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

3,4-dimethyl-6H-imidazo[4,5-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-4-6-5(7(12)10-9-4)8-3-11(6)2/h3H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKBZYLVJGKYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C2=C1N(C=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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